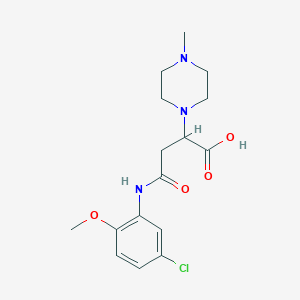

4-((5-Chloro-2-methoxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(5-chloro-2-methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O4/c1-19-5-7-20(8-6-19)13(16(22)23)10-15(21)18-12-9-11(17)3-4-14(12)24-2/h3-4,9,13H,5-8,10H2,1-2H3,(H,18,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRLEHSKLVJRGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CC(=O)NC2=C(C=CC(=C2)Cl)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-((5-Chloro-2-methoxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (CAS Number: 900011-79-2) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 355.81 g/mol. The chemical structure includes a chloro-substituted aromatic ring and a piperazine moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 355.81 g/mol |

| CAS Number | 900011-79-2 |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Anticancer Activity

Research indicates that derivatives of oxobutanoic acids exhibit significant anticancer properties. A study focusing on similar compounds showed that they could inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Properties

Compounds with similar structures have been reported to possess anti-inflammatory activity. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that 4-((5-Chloro-2-methoxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid may also exhibit these properties, warranting further investigation .

Neuropharmacological Effects

The piperazine component in the structure is known for its neuropharmacological effects, including potential anxiolytic and antidepressant activities. Compounds with similar piperazine derivatives have shown promise in modulating serotonin and dopamine pathways, which are crucial in mood regulation .

Case Studies

-

Study on Anticancer Mechanism :

A study published in the Journal of Medicinal Chemistry explored various oxobutanoic acid derivatives, revealing that modifications in their structure significantly influenced their anticancer efficacy. The study highlighted the importance of substituents in enhancing bioactivity, suggesting that the chloro and methoxy groups in our compound may similarly enhance its anticancer potential . -

Anti-inflammatory Activity Assessment :

In a recent article, researchers synthesized several substituted oxobutanoic acids and evaluated their anti-inflammatory activities using in vitro models. The findings indicated that these compounds effectively reduced inflammation markers, suggesting that the target compound could possess similar effects due to its structural characteristics . -

Neuropharmacological Evaluation :

A review on piperazine derivatives indicated their role in treating anxiety disorders. Compounds with similar piperazine structures have been shown to interact with serotonin receptors, suggesting that our compound could be explored for its potential neuropharmacological applications .

Vergleich Mit ähnlichen Verbindungen

4-((4-Acetamidophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic Acid (CAS 900011-31-6)

- Structural Differences : The phenyl substituent is 4-acetamido instead of 5-chloro-2-methoxy.

- This may alter target affinity and pharmacokinetics. Molecular weight (348.4 g/mol) is similar, suggesting comparable bioavailability .

4-[Ethyl(phenyl)amino]-4-oxobutanoic Acid (CAS 33684-13-8)

4-{[4-(1H-Benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic Acid (ChemBridge-5224148)

4-(2-Hydroxy-4-Methoxyphenyl)-4-Oxobutanoic Acid (HMZ)

(R)-3-(Cyclopentylmethyl)-4-(Cyclopropyl(4-(2-(6-Methoxypyridin-3-yl)phenyl)thiazol-2-yl)amino)-4-oxobutanoic Acid (Compound 10)

- Structural Differences : Thiazole and pyridinyl groups replace chloro-methoxy-phenyl; cyclopentylmethyl adds bulk.

- Impact: Increased molecular complexity may enhance target affinity but reduce solubility. Off-target effects noted in glucose metabolism studies .

4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid

- Structural Differences : Fluorine replaces chlorine; lacks methoxy and piperazine.

- Simpler structure may reduce metabolic stability .

Key Comparative Analysis

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Solubility |

|---|---|---|---|---|

| Target Compound | ~360 | 5-Cl-2-MeO-phenyl, 4-Me-piperazine | 2.1 | Moderate |

| CAS 900011-31-6 | 348.4 | 4-Acetamido-phenyl, 4-Me-piperazine | 1.8 | High |

| ChemBridge-5224148 | ~350 | Benzimidazole-phenyl | 3.0 | Low |

| HMZ | 206.1 | 2-OH-4-MeO-phenyl | 1.5 | High |

| Compound 10 | ~450 | Thiazole-pyridinyl, cyclopentylmethyl | 3.5 | Low |

Pharmacological Considerations

- Target Affinity : The chloro-methoxy-phenyl group in the target compound optimizes lipophilicity and π-π stacking, while the 4-methylpiperazine enhances solubility and receptor binding.

- Metabolic Stability: Piperazine-containing analogs (e.g., CAS 900011-31-6) may exhibit prolonged half-lives due to reduced cytochrome P450 metabolism compared to simpler esters (e.g., methyl 4-oxobutanoate derivatives) .

- Toxicity : Bulky substituents (e.g., thiazole in Compound 10) correlate with off-target effects, whereas the target compound’s balance of substituents may minimize this risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.